Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC18296729
Molecular Formula: C6H8BrN3O2
Molecular Weight: 234.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8BrN3O2 |
|---|---|
| Molecular Weight | 234.05 g/mol |
| IUPAC Name | methyl 5-amino-4-bromo-2-methylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C6H8BrN3O2/c1-10-4(6(11)12-2)3(7)5(8)9-10/h1-2H3,(H2,8,9) |
| Standard InChI Key | LQQJYQFQEJZEMP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C(=N1)N)Br)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) is substituted at four positions:
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1-position: A methyl group (), which influences the ring’s electronic environment and steric bulk.
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3-position: An amino group (), a nucleophilic site enabling participation in condensation and cross-coupling reactions.
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4-position: A bromine atom (), a halogen that enhances electrophilic substitution reactivity and serves as a handle for transition metal-catalyzed couplings.
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5-position: A methyl ester (), which modulates solubility and serves as a precursor for carboxylic acid derivatives.
The molecular formula is , with a molecular weight of 248.08 g/mol (calculated from PubChem data for analogous structures) .
Spectroscopic Data
While direct NMR data for this specific compound is limited, inferences can be drawn from structurally related pyrazole derivatives:
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H NMR: Expected signals include a singlet for the 1-methyl group ( ppm), a broad peak for the amino protons ( ppm, if observable), and a singlet for the aromatic proton at position 2 ( ppm) .
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C NMR: Key resonances would include the ester carbonyl ( ppm), the quaternary carbons adjacent to bromine and amino groups, and the methyl carbons.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step procedures starting from simpler pyrazole precursors. A plausible route includes:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or acrylates.
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Bromination: Electrophilic bromination at position 4 using reagents like -bromosuccinimide (NBS) in a polar solvent.
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Esterification: Conversion of a carboxylic acid intermediate to the methyl ester using thionyl chloride () in methanol, a method demonstrated for analogous compounds .
Table 1: Representative Synthesis Conditions for Pyrazole Carboxylates
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C to rt | 70–85% | |
| Esterification | , MeOH, reflux | 63–65% |
Challenges in Synthesis
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Regioselectivity: Ensuring bromination occurs preferentially at position 4 requires careful control of reaction conditions.
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Amino Group Stability: The amino group may require protection (e.g., as an acetamide) during bromination to prevent undesired side reactions.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water due to the hydrophobic methyl and bromine groups.
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Stability: Stable under ambient conditions but may degrade upon prolonged exposure to light or moisture, necessitating storage in inert atmospheres.
Thermal Properties
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Melting Point: Estimated to range between 120–140°C based on analogous brominated pyrazoles .
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Thermal Decomposition: Likely decomposes above 200°C, releasing CO and methyl bromide ().
Chemical Reactivity and Functionalization
Nucleophilic Substitution
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its bromine and amino groups allow sequential functionalization, as seen in the synthesis of antiviral pyrimidine derivatives .
Table 2: Biological Activities of Pyrazole Analogues
Agrochemical Development
Brominated pyrazoles are explored as herbicides and fungicides due to their ability to disrupt enzymatic pathways in pests.
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